

ATTO 610: A Technical Guide to Photostability and Photobleaching

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Compound of Interest

Compound Name: **ATTO 610**

Cat. No.: **B12058148**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of the fluorescent dye **ATTO 610**, with a specific focus on its photostability and photobleaching characteristics. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques in their work.

Core Photophysical and Optical Properties

ATTO 610 is a fluorescent label belonging to a new generation of dyes designed for the red spectral region. It is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability, making it a versatile tool for various life science applications, including the labeling of DNA, RNA, and proteins.^{[1][2][3]} The dye is moderately hydrophilic and carries a net positive charge of +1 after coupling to a substrate.^[2]

The key optical and photophysical parameters of **ATTO 610** are summarized in the table below. This data is crucial for designing and calibrating fluorescence experiments, ensuring optimal excitation and emission detection, and for theoretical modeling of the dye's behavior.

Parameter	Value	Reference
Absorption Maximum (λ_{abs})	616 nm	[2][4][5]
Emission Maximum (λ_{fl})	633 nm	[2][4][5]
Molar Extinction Coefficient (ϵ_{max})	$1.5 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[2][4][5]
Fluorescence Quantum Yield (η_{fl})	70%	[2][4][5]
Fluorescence Lifetime (t_{fl})	3.2 ns	[2][4][5]
Correction Factor (CF260)	0.03	[2][4][5]
Correction Factor (CF280)	0.06	[2][4][5]

Photostability and Photobleaching Characteristics

ATTO 610 is consistently described as having high photostability, a critical feature for applications requiring prolonged or intense illumination, such as single-molecule detection and super-resolution microscopy.[2][3][6] This high stability is attributed to its rigid molecular structure, which minimizes conformational changes that can lead to non-radiative decay pathways.[6]

Photobleaching is the irreversible photo-induced destruction of a fluorophore, leading to a loss of its fluorescent properties.[7] This process is often mediated by reactions with molecular oxygen in the environment, particularly when the fluorophore enters a long-lived triplet state.[7] While **ATTO 610** is designed to have very little triplet formation, some degree of photobleaching is inevitable under prolonged and high-intensity illumination.[1][2][3]

Quantitative data on the specific photobleaching rate or quantum yield of **ATTO 610** is not readily available in public literature. This is because the photobleaching rate is highly dependent on the experimental conditions, including the excitation intensity, illumination duration, and the chemical environment of the dye. Therefore, it is often necessary for researchers to characterize the photostability of **ATTO 610** under their specific experimental setup.

Experimental Protocol for Measuring Photobleaching Rate

The following is a generalized protocol for quantifying the photobleaching rate of **ATTO 610** in a microscopy experiment. This protocol can be adapted for both ensemble measurements and single-molecule studies.

Objective:

To determine the photobleaching rate of **ATTO 610** under specific and controlled illumination conditions.

Materials:

- **ATTO 610**-labeled sample (e.g., proteins, DNA) immobilized on a glass coverslip.
- Fluorescence microscope (e.g., confocal, TIRF) equipped with a suitable laser line for excitation (e.g., 633 nm or similar).
- High-sensitivity camera (e.g., EMCCD or sCMOS).
- Image acquisition and analysis software.
- Imaging buffer (consider using an oxygen-scavenging system to assess the role of oxygen in photobleaching).

Methodology:

- Sample Preparation:
 - Prepare a sample of **ATTO 610**-labeled molecules of interest.
 - Immobilize the labeled molecules on a clean glass coverslip to prevent movement during imaging. The immobilization strategy should be chosen to minimize any environmental effects on the dye's photophysics.
 - Mount the coverslip on the microscope stage in a suitable imaging chamber containing the desired imaging buffer.

- Microscope Setup and Calibration:
 - Select the appropriate laser line and power for excitation of **ATTO 610**. It is crucial to measure and record the laser power at the sample plane.
 - Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.
 - Focus on the sample plane containing the immobilized molecules.
- Image Acquisition:
 - Acquire a time-lapse series of images of the same field of view under continuous illumination.
 - The time interval between frames and the total acquisition time will depend on the photobleaching rate of the dye under the chosen conditions. A pilot experiment may be necessary to determine the optimal imaging parameters.
- Data Analysis:
 - Ensemble Measurement:
 - Define a region of interest (ROI) containing a population of fluorescently labeled molecules.
 - Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
 - Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent molecules.
 - Plot the background-corrected mean fluorescence intensity as a function of time.
 - Single-Molecule Measurement:
 - Identify individual fluorescent spots corresponding to single **ATTO 610** molecules.

- Measure the fluorescence intensity of each individual spot over time until it photobleaches (disappears).
- The time until photobleaching for each molecule is its individual photobleaching lifetime.
- Collect the photobleaching lifetimes from a large population of single molecules.

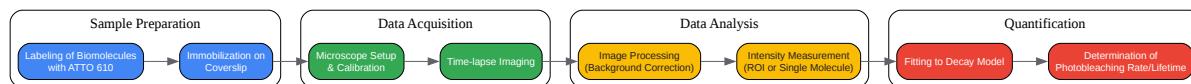
• Quantification of Photobleaching Rate:

- The decay of the fluorescence intensity over time can be fitted to an exponential function (or a multi-exponential function if the decay is complex) to determine the photobleaching rate constant (k_{pb}) or the photobleaching half-life ($t_{1/2}$). The relationship is given by:
- $I(t) = I_0 * e^{-k_{pb} * t}$
- $t_{1/2} = \ln(2) / k_{pb}$

- For single-molecule data, the distribution of photobleaching lifetimes can be plotted as a histogram and fitted to an exponential decay to determine the characteristic photobleaching lifetime.

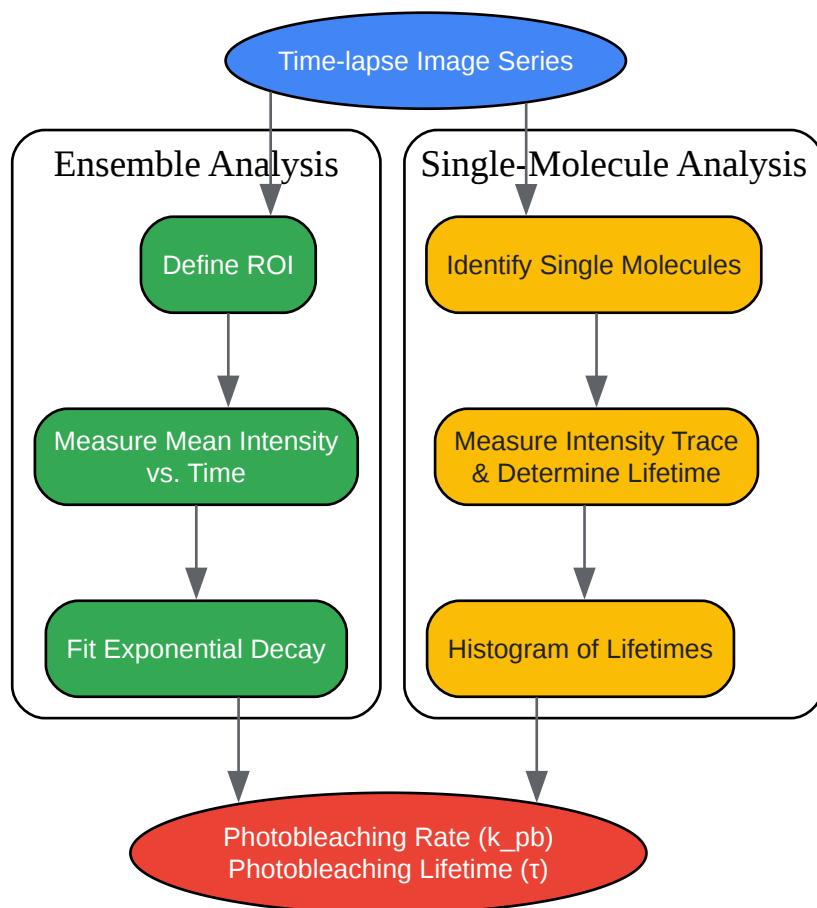
Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental workflow for determining the photostability of **ATTO 610**.



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Caption: Experimental workflow for photostability analysis.



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Caption: Data analysis pathways for photobleaching studies.

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